3,5-Dichloro-4-hydroxybenzoic acid 3,5-Dichloro-4-hydroxybenzoic acid 3,5-dichloro-4-hydroxybenzoic acid is a derivative of p-salicylic acid with chloro- substituents at C-3 and C-5 of the benzene ring. It is a monohydroxybenzoic acid and a dichlorobenzene. It derives from a benzoic acid and a 4-hydroxybenzoic acid. It is a conjugate acid of a 3,5-dichloro-4-hydroxybenzoate.
Brand Name: Vulcanchem
CAS No.: 3336-41-2
VCID: VC21174619
InChI: InChI=1S/C7H4Cl2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)
SMILES: C1=C(C=C(C(=C1Cl)O)Cl)C(=O)O
Molecular Formula: C7H4Cl2O3
Molecular Weight: 207.01 g/mol

3,5-Dichloro-4-hydroxybenzoic acid

CAS No.: 3336-41-2

Cat. No.: VC21174619

Molecular Formula: C7H4Cl2O3

Molecular Weight: 207.01 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dichloro-4-hydroxybenzoic acid - 3336-41-2

Specification

CAS No. 3336-41-2
Molecular Formula C7H4Cl2O3
Molecular Weight 207.01 g/mol
IUPAC Name 3,5-dichloro-4-hydroxybenzoic acid
Standard InChI InChI=1S/C7H4Cl2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)
Standard InChI Key AULKDLUOQCUNOK-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1Cl)O)Cl)C(=O)O
Canonical SMILES C1=C(C=C(C(=C1Cl)O)Cl)C(=O)O
Melting Point 265.0 °C

Introduction

Chemical Identity and Structure

3,5-Dichloro-4-hydroxybenzoic acid is characterized by a benzoic acid framework with two chlorine atoms at positions 3 and 5, and a hydroxyl group at position 4. Its structure provides unique chemical and biological properties that contribute to its various applications.

ParameterInformation
IUPAC Name3,5-dichloro-4-hydroxybenzoic acid
CAS Registry Number3336-41-2
Molecular FormulaC₇H₄Cl₂O₃
Molecular Weight207.01 g/mol
EINECS222-071-9
InChI KeyAULKDLUOQCUNOK-UHFFFAOYSA-N
SMILES NotationOC(=O)C1=CC(Cl)=C(O)C(Cl)=C1
Common SynonymsBenzoic acid, 3,5-dichloro-4-hydroxy-; DiClHBz

The structure consists of a carboxylic acid group attached to a benzene ring, with two chlorine atoms at positions meta to the carboxylic acid and a hydroxyl group at the para position, creating a distinctive chemical reactivity profile .

Physical and Chemical Properties

The physical and chemical properties of 3,5-Dichloro-4-hydroxybenzoic acid determine its behavior in various environmental conditions and chemical reactions.

PropertyValueReference
Physical State (20°C)Beige brown solid
Solubility in WaterVery soluble
Melting Point264-270°C (varies by source)
Boiling Point328.2-341°C
pKa3.82
Partition Coefficient2.32
Density1.7±0.1 g/cm³
Flash Point152.3±27.9°C

The high melting point of this compound indicates strong intermolecular forces, likely due to hydrogen bonding between the hydroxyl and carboxylic acid functional groups. The pKa value of 3.82 suggests it is a moderately strong acid, which is consistent with carboxylic acids containing electron-withdrawing substituents like chlorine atoms .

Synthesis Methods

Several methods have been reported for the synthesis of 3,5-Dichloro-4-hydroxybenzoic acid, with the most common approaches involving chlorination of 4-hydroxybenzoic acid or carboxylation of appropriate phenol derivatives.

Chlorination of 4-hydroxybenzoic acid

One established synthetic pathway involves the chlorination of 4-hydroxybenzoic acid using sulfuryl chloride in the presence of a catalyst. This process introduces chlorine atoms at positions 3 and 5 of the benzene ring, followed by hydrolysis under acidic conditions to yield the final product.

The reaction typically proceeds through the following steps:

  • Treatment of 4-hydroxybenzoic acid with sulfuryl chloride

  • Formation of ethyl 3,5-dichloro-4-hydroxybenzoate intermediate

  • Hydrolysis to obtain 3,5-Dichloro-4-hydroxybenzoic acid

Biotransformation Pathways

3,5-Dichloro-4-hydroxybenzoic acid can also be formed through biotransformation processes. Research has shown that it appears as a metabolic product when 3,5-dichloro-4-hydroxybenzyl alcohol undergoes oxidation in methanogenic sludge. This oxidation of the benzyl alcohol group proceeds slowly, eventually yielding 3,5-dichloro-4-hydroxybenzoic acid as a product .

Applications and Research Significance

Antimicrobial Research and Drug Development

One of the most significant research applications of 3,5-Dichloro-4-hydroxybenzoic acid is in the field of antimicrobial drug development. The compound has been investigated as a potential inhibitor of the mycobacterial enzyme HsaD, which is crucial for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis .

X-ray crystallography studies have revealed that 3,5-Dichloro-4-hydroxybenzoic acid binds to HsaD in the vicinity of its active site. Research has shown that the compound inhibits the growth of M. tuberculosis on cholesterol-supplemented media, suggesting its potential as a novel anti-tubercular agent .

These findings are particularly significant considering the ongoing need for new tuberculosis treatments, especially for drug-resistant strains. The specific binding interaction of 3,5-Dichloro-4-hydroxybenzoic acid with HsaD provides a foundation for structure-based drug design approaches targeting this enzyme .

Environmental Biochemistry

In environmental science, 3,5-Dichloro-4-hydroxybenzoic acid has been studied in the context of biotransformation processes. Research has shown that it appears as an intermediate metabolite in the degradation of chlorinated anisyl metabolites (CAM), which are produced by various fungal species belonging to genera like Hypholoma, Pholiota, and Bjerkandera .

Under anaerobic conditions, 3,5-dichloro-p-anisyl alcohol is first demethylated to 3,5-dichloro-4-hydroxybenzyl alcohol, which is then slowly oxidized to 3,5-dichloro-4-hydroxybenzoic acid. This compound can undergo further transformations, including decarboxylation to form 2,6-dichlorophenol in certain types of methanogenic sludge .

These findings contribute to our understanding of the environmental fate of chlorinated organic compounds and the natural detoxification processes that occur in anaerobic environments.

Medicinal Chemistry and Biological Activity

There is emerging evidence suggesting that 3,5-Dichloro-4-hydroxybenzoic acid may have relevance in medicinal chemistry beyond antimicrobial applications. Research has indicated potential connections to uric acid regulation pathways, which are significant in conditions like cardiovascular diseases, chronic renal disease, diabetes, and hypertension .

The specific structural features of 3,5-Dichloro-4-hydroxybenzoic acid, particularly the chlorine substituents and hydroxyl group arrangement, may confer specific binding properties to biological targets involved in these pathways, though detailed mechanisms require further investigation.

Hazard StatementDescriptionWarning Category
H315Causes skin irritationSkin corrosion/irritation
H319Causes serious eye irritationSerious eye damage/eye irritation
H335May cause respiratory irritationSpecific target organ toxicity, single exposure

The compound is associated with the GHS07 hazard symbol and the signal word "Warning" .

Analytical Characterization

Various analytical techniques can be employed to characterize and identify 3,5-Dichloro-4-hydroxybenzoic acid in research and quality control settings.

Spectroscopic Analysis

Spectroscopic methods provide valuable information about the structure and purity of 3,5-Dichloro-4-hydroxybenzoic acid:

  • Infrared Spectroscopy (IR): Exhibits characteristic absorption bands for carboxylic acid (C=O stretch at ~1700 cm⁻¹), hydroxyl group (broad O-H stretch at ~3300-3500 cm⁻¹), and aromatic C-Cl bonds (at ~700-800 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR): ¹H NMR shows characteristic signals for aromatic protons and exchangeable protons from carboxylic acid and hydroxyl groups. ¹³C NMR reveals the carbon framework including the carboxylic carbon and chlorine-bearing carbons.

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis, with characteristic isotope patterns due to the presence of chlorine atoms.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for quantitative analysis and purity determination of 3,5-Dichloro-4-hydroxybenzoic acid, especially in pharmaceutical and environmental samples.

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